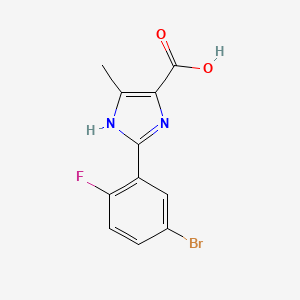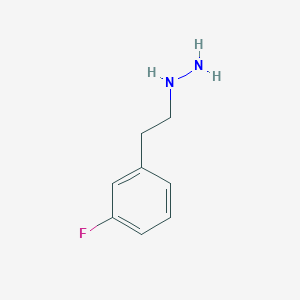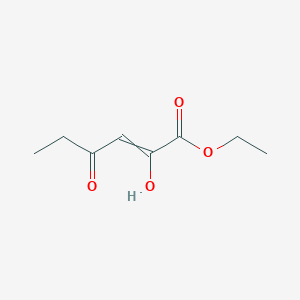![molecular formula C22H35N3O12 B15147509 N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine; tris(maleic acid)](/img/structure/B15147509.png)
N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine; tris(maleic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine; tris(maleic acid) is a compound with significant applications in various fields of science and industry. It is known for its unique chemical properties and versatility in synthetic chemistry. This compound is often used as a ligand in atom transfer radical polymerization (ATRP) and other chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine typically involves the reaction of N-methylpiperidin-4-amine with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of high-purity N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine.
化学反応の分析
Types of Reactions
N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines.
科学的研究の応用
N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in ATRP, facilitating the controlled polymerization of monomers to form polymers with specific properties.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs that target specific receptors or enzymes.
Industry: The compound is used in the manufacture of specialty chemicals, including surfactants and catalysts.
作用機序
The mechanism by which N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine exerts its effects depends on its application. In ATRP, it acts as a ligand that coordinates with metal catalysts, facilitating the transfer of radicals and controlling the polymerization process. The molecular targets and pathways involved vary depending on the specific reaction or application.
類似化合物との比較
Similar Compounds
Tris(2-dimethylaminoethyl)amine: A similar compound used in ATRP and other chemical processes.
N,N-Dimethylethylenediamine: Another related compound with applications in synthetic chemistry.
Uniqueness
N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine is unique due to its specific structure, which provides distinct reactivity and coordination properties. This makes it particularly useful in ATRP and other applications where precise control over chemical reactions is required.
特性
分子式 |
C22H35N3O12 |
|---|---|
分子量 |
533.5 g/mol |
IUPAC名 |
but-2-enedioic acid;N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine |
InChI |
InChI=1S/C10H23N3.3C4H4O4/c1-12(2)8-9-13(3)10-4-6-11-7-5-10;3*5-3(6)1-2-4(7)8/h10-11H,4-9H2,1-3H3;3*1-2H,(H,5,6)(H,7,8) |
InChIキー |
FQUHWONAGAIWIV-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN(C)C1CCNCC1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




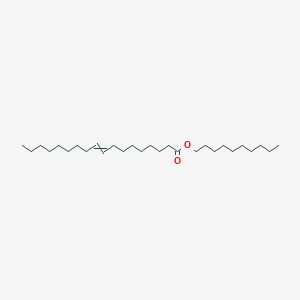
![2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol](/img/structure/B15147454.png)
![(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid hydrate](/img/structure/B15147456.png)
![3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B15147460.png)
![(5E)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15147466.png)


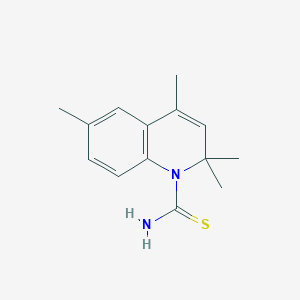
![N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147487.png)
